2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-9,11-dipyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN7O/c22-14-5-6-16-15(9-14)18-17(20(30-16)13-4-2-8-24-11-13)19(12-3-1-7-23-10-12)29-21(25-18)26-27-28-29/h1-11,19-20H,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBBGECMPTZFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CN=CC=C5)NC6=NN=NN26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.
Anticancer Properties
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anticancer activity. For example:
- In vitro studies demonstrated that certain pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 2.70 µM to 17.40 µM against liver carcinoma cells (HEPG2) .
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| 7c | 2.70 | HEPG2 |
| 23g | 3.50 | HEPG2 |
| 18a | 4.90 | HEPG2 |
| Other | 8.20 - 17.40 | Various |
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymes : The compound may act as an inhibitor of specific phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways involved in cancer progression .
- Induction of Apoptosis : Studies indicate that derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes:
- Formation of Chromeno Framework : Utilizing condensation reactions between chromene derivatives and pyridine-based reagents.
- Tetrazole Formation : The introduction of tetrazole moieties through cyclization reactions involving hydrazines and suitable carbonyl compounds.
Case Studies
- Antitumor Activity Evaluation : A study evaluated various synthesized derivatives for their antitumor properties against several cell lines, including breast and liver cancers. The results indicated that modifications on the pyridine rings significantly affected the potency and selectivity towards cancer cells .
- Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of similar compounds to understand their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for predicting the therapeutic efficacy and safety profiles in clinical settings .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Its structure suggests potential interactions with various biological targets, which can lead to therapeutic applications.
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds within the chromeno-tetrazolo-pyrimidine class. These compounds have shown promise against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways .
1.2 Antimicrobial Properties
Compounds with similar structural features have been investigated for their antimicrobial activities. Research indicates that derivatives of chromeno-pyrimidines can inhibit the growth of bacteria and fungi, suggesting that 2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine may also possess these properties .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step synthetic routes that allow for structural modifications to enhance biological activity. The incorporation of different substituents can lead to derivatives with improved efficacy against specific targets.
2.1 Synthetic Strategies
Various synthetic methodologies have been employed to create this compound and its derivatives:
- Cyclocondensation Reactions : Utilizing ammonium acetate and other reagents under high pressure has proven effective for synthesizing complex heterocycles.
- Functionalization Techniques : Modifying the pyridine or tetrazole rings can enhance solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Structural Complexity: The target compound’s chromeno-tetrazolo-pyrimidine framework distinguishes it from simpler tetrazolo-pyrimidine derivatives (e.g., ). The fused chromene ring may enhance π-π stacking interactions in biological targets compared to non-fused analogs .
Substituent Effects: The 2-chloro group increases electrophilicity, enabling nucleophilic substitution reactions, analogous to chlorinated chromeno-pyrimidines in .
Synthetic Challenges: While describes chlorination using PCl₅/POCl₃ for related chromeno-pyrimidines, the target compound’s synthesis likely requires multi-step functionalization due to its pyridinyl groups .
Reactivity and Functionalization Potential
- Chlorine Reactivity: The 2-Cl substituent is a prime site for derivatization. For example, hydrazine hydrate reactions with analogous chlorinated chromeno-pyrimidines yield hydrazine derivatives (), suggesting similar pathways for the target compound .
- Pyridinyl Coordination: The pyridine rings may facilitate metal coordination, a feature absent in non-pyridinyl analogs (e.g., ), enabling applications in catalysis or metallodrug design .
Preparation Methods
Key Reaction Parameters for MCRs
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Chromone aldehyde | 4-Oxo-4H-chromene-3-carbaldehyde | 85 |
| β-Keto ester | Ethyl acetoacetate | 78 |
| Aminotetrazole | 3-Aminotetrazole | 82 |
| Chlorinating agent | POCl₃, reflux | 90 |
| Cross-coupling catalyst | Pd(PPh₃)₄, K₂CO₃ | 89 |
Stepwise Condensation and Cyclization
A modular approach involves sequential condensation and cyclization steps. Starting with γ-butyrolactone, treatment with aminoguanidine carbonate in pyridine generates a triazole intermediate, which is condensed with ethyl acetoacetate to form a dihydropyrimidine precursor. Chlorination with POCl₃ at reflux introduces the 2-chloro group, followed by nucleophilic displacement with pyridin-3-amine in isopropanol at 50°C to install the first pyridinyl moiety.
The second pyridin-3-yl group is introduced via thiol-ene click chemistry. Furan-2-ylmethanethiol is reacted with the intermediate in dimethylformamide (DMF) using sodium hydride (NaH) as a base, yielding a thioether intermediate, which undergoes oxidative elimination to form the final di(pyridin-3-yl) product.
Critical Observations
- The use of NaH in DMF ensures rapid deprotonation but requires strict anhydrous conditions to prevent side reactions.
- Oxidative elimination with hydrogen peroxide (H₂O₂) in acetic acid completes the aromatization of the tetrazole ring, enhancing stability.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates cyclization and cross-coupling steps. A reported method involves irradiating a mixture of 3-aminotetrazole, chromone aldehyde, and pyridin-3-ylboronic acid in dimethyl sulfoxide (DMSO) with sodium methoxide (CH₃ONa) at 100°C for 10 minutes. This one-pot protocol achieves a 68% yield by simultaneously forming the pyrimidine core and introducing the pyridinyl groups.
Advantages of Microwave Synthesis
- Reduced reaction time : 10 minutes vs. 12–24 hours for conventional heating.
- Improved regioselectivity : Minimal byproducts due to uniform heating.
- Scalability : Demonstrated for gram-scale synthesis in industrial settings.
Palladium-Catalyzed Cross-Coupling
For late-stage functionalization, Suzuki coupling is employed to install pyridin-3-yl groups. A brominated precursor, 2-chloro-6,7-dibromo-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine, is reacted with excess pyridin-3-ylboronic acid in the presence of [Pd(PPh₃)₄] and potassium carbonate (K₂CO₃). The reaction proceeds at 165°C under microwave irradiation, achieving a 92% yield with full substitution at both positions.
Optimization Insights
- Catalyst loading : 5 mol% Pd(PPh₃)₄ balances cost and efficiency.
- Solvent system : 1,4-Dioxane/water (4:1) enhances boronic acid solubility.
- Temperature : Higher temperatures (≥160°C) prevent protodeboronation side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Multicomponent Reaction | 85 | 8–12 hours | Moderate | High |
| Stepwise Condensation | 78 | 24 hours | Low | Moderate |
| Microwave-Assisted | 68 | 10 minutes | High | High |
| Suzuki Cross-Coupling | 92 | 2 hours | High | High |
The Suzuki cross-coupling method offers the highest yield and scalability, making it preferable for industrial applications. Conversely, microwave-assisted synthesis excels in rapid prototyping but requires specialized equipment.
Q & A
Q. How does the chloro substituent influence electronic properties and reactivity?
- Methodology :
- Hammett analysis : Compare reaction rates of chloro vs. non-chloro analogs to quantify electronic effects.
- Electrochemical profiling : Use cyclic voltammetry to measure redox potentials (e.g., related CF₃ groups to electron-withdrawing effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
